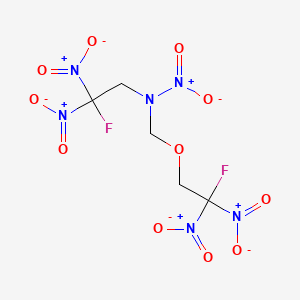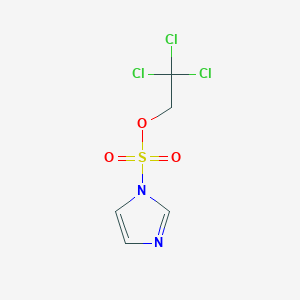
2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trichloroethyl group and a sulfonate group attached to the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate typically involves the reaction of 1H-imidazole with 2,2,2-trichloroethanol in the presence of a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process involves the formation of a sulfonate ester linkage between the imidazole ring and the trichloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trichloroethyl group may also contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloroethyl 2-methyl-4,5-dihydro-1H-imidazole-1-sulfonate
- 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride
- 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride
Uniqueness
2,2,2-Trichloroethyl 1H-imidazole-1-sulfonate is unique due to its specific combination of the trichloroethyl and sulfonate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biochemical interactions.
Eigenschaften
Molekularformel |
C5H5Cl3N2O3S |
|---|---|
Molekulargewicht |
279.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl imidazole-1-sulfonate |
InChI |
InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)10-2-1-9-4-10/h1-2,4H,3H2 |
InChI-Schlüssel |
HHDXULYMEZUPGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)S(=O)(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


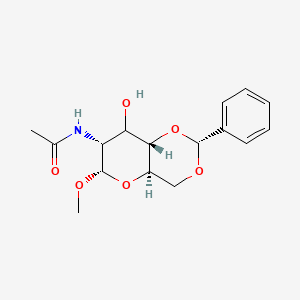
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
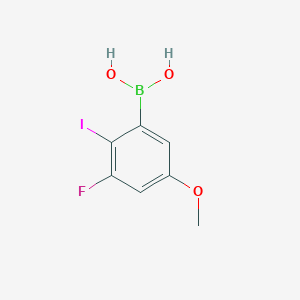

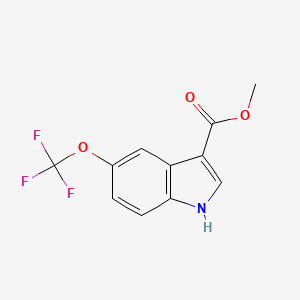
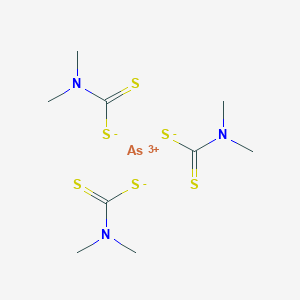
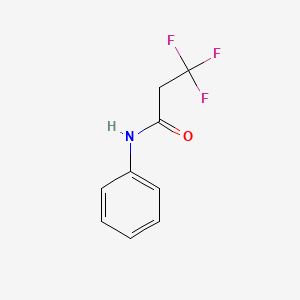

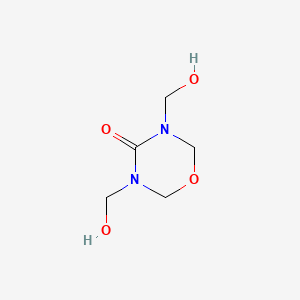
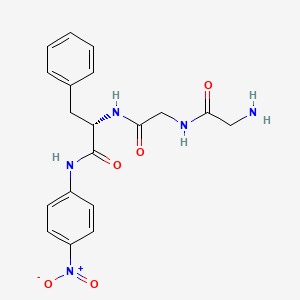
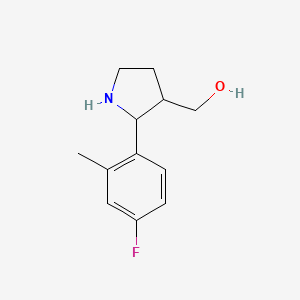
![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
